molecular formula C34H48ClP B14347373 Hexadecyl(triphenyl)phosphanium chloride CAS No. 96919-89-0

Hexadecyl(triphenyl)phosphanium chloride

Cat. No.: B14347373
CAS No.: 96919-89-0
M. Wt: 523.2 g/mol
InChI Key: JFDYBGGIJZPLFK-UHFFFAOYSA-M
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Description

Hexadecyl(triphenyl)phosphanium chloride is an organophosphorus compound that features a phosphonium cation with a long alkyl chain and three phenyl groups. This compound is known for its applications in organic synthesis, particularly as a phase transfer catalyst and in the preparation of other organophosphorus compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexadecyl(triphenyl)phosphanium chloride can be synthesized through the reaction of triphenylphosphine with hexadecyl chloride. The reaction typically occurs in an organic solvent such as toluene or dichloromethane, and it is often carried out under reflux conditions to ensure complete reaction. The general reaction scheme is as follows:

PPh3+C16H33Cl[C16H33PPh3]+Cl\text{PPh}_3 + \text{C}_{16}\text{H}_{33}\text{Cl} \rightarrow \text{[C}_{16}\text{H}_{33}\text{PPh}_3\text{]}^+\text{Cl}^- PPh3​+C16​H33​Cl→[C16​H33​PPh3​]+Cl−

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and controlled reaction conditions ensures the production of a high-quality product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Hexadecyl(triphenyl)phosphanium chloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding phosphine oxide.

    Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

    Reduction: The compound can be reduced to form the corresponding phosphine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Nucleophiles such as hydroxide, cyanide, and alkoxides are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

    Oxidation: Hexadecyl(triphenyl)phosphine oxide.

    Substitution: Various substituted phosphonium salts depending on the nucleophile used.

    Reduction: Hexadecyl(triphenyl)phosphine.

Scientific Research Applications

Hexadecyl(triphenyl)phosphanium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.

    Biology: Employed in the study of cell membranes and as a probe for mitochondrial function due to its ability to cross lipid bilayers.

    Medicine: Investigated for its potential use in drug delivery systems, particularly for targeting specific cells or tissues.

    Industry: Utilized in the production of specialty chemicals and as an antistatic agent in textiles and fibers.

Mechanism of Action

The mechanism by which hexadecyl(triphenyl)phosphanium chloride exerts its effects is primarily through its ability to act as a phase transfer catalyst. The long alkyl chain allows the compound to interact with both hydrophobic and hydrophilic environments, facilitating the transfer of reactants between phases. Additionally, the phosphonium cation can stabilize transition states and intermediates, enhancing reaction rates.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A common organophosphorus compound used in organic synthesis.

    Hexadecyl(trimethyl)ammonium chloride: Another phase transfer catalyst with a similar structure but different functional groups.

    Tetraphenylphosphonium chloride: A related compound with four phenyl groups instead of three.

Uniqueness

Hexadecyl(triphenyl)phosphanium chloride is unique due to its combination of a long alkyl chain and a triphenylphosphine moiety. This structure provides both hydrophobic and hydrophilic properties, making it highly effective as a phase transfer catalyst and in applications requiring membrane permeability.

Properties

CAS No.

96919-89-0

Molecular Formula

C34H48ClP

Molecular Weight

523.2 g/mol

IUPAC Name

hexadecyl(triphenyl)phosphanium;chloride

InChI

InChI=1S/C34H48P.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-24-31-35(32-25-18-15-19-26-32,33-27-20-16-21-28-33)34-29-22-17-23-30-34;/h15-23,25-30H,2-14,24,31H2,1H3;1H/q+1;/p-1

InChI Key

JFDYBGGIJZPLFK-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

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